Journal Name:Reaction Chemistry & Engineering
Journal ISSN:2058-9883
IF:3.9
Journal Website:https://www.rsc.org/journals-books-databases/about-journals/reaction-chemistry-engineering/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:95
Publishing Cycle:
OA or Not:Not
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Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: , DOI: 10.1039/D0ME90040K
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Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2021-11-01 , DOI: 10.1039/D1ME90036F
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Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2022-01-04 , DOI: 10.1039/D2ME90003C
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Flexible and transparent graphene complementary logic gates†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2019-03-01 , DOI: 10.1039/C8ME00100F
In this study, flexible and transparent monolithic graphene transistors and complementary logic gates were fabricated using chemically doped graphene. The graphene channel was p- and n-doped with bis-(trifluoromethanesulfonyl)amine and poly(ethylene imine), respectively. Ion gel was utilized to gate the graphene transistor, and this facilitated low-voltage operation and yielded a coplanar-gate geometry. The resulting monolithic graphene transistors exhibited p-type or n-type transport depending on the type of dopant. The p-type and n-type graphene transistors were assembled together to fabricate various logic circuits, e.g., NOT, NAND, and NOR gates. Overall, the selective chemical doping of graphene enabled the realization of complementary logic gates, which represents a significant step in the application of graphene to future two-dimensional-based electronic devices.
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Exploiting hydrophobicity and hydrophilicity in nanopores as a design principle for “smart” MOF microtanks for methane storage†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2019-07-22 , DOI: 10.1039/C9ME00072K
Widespread use of methane-powered vehicles likely requires the development of efficient on-board methane storage systems. A novel concept for methane storage is the nanoporous microtank, which is based on a millimeter-sized nanoporous pellet (the core) surrounded by an ultrathin membrane (the shell). Mixture adsorption simulations in idealized pores indicate that by combining a pellet that features large, hydrophobic pores with a membrane featuring small, hydrophilic pores, it would be possible to trap a large amount of “pressurized” methane in the pellet while keeping the external pressure low. The methane would be trapped by sealing the surrounding membrane with the adsorption of a hydrophilic compound such as methanol. Additional simulations in over 2000 hypothesized metal–organic frameworks (MOFs) indicate that the above design concept could be exploited using real nanoporous materials. Structure–property relationships derived from these simulations indicate that MOFs suitable for the core (storing over 250 cc(STP)CH4 per cc) should have a pore size in the 12–14 Å range and linkers without appreciably hydrophilic moieties. On the other hand, MOFs suitable for the shell should have a pore size less than 9 Å and linkers with hydrophilic functional groups such as –CN, –NO2, –OH and –NH2. Simulation snapshots suggest that the hydrogen bonding between these groups and hydrophilic moieties of methanol would be critical for the sealing function.
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Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: , DOI: 10.1039/C8ME90022A
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Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2021-10-04 , DOI: 10.1039/D1ME90030G
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Facile development of microstructure-engineered, ligand-chelated SiO2–ZrO2 composite membranes for molecular separations†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2021-04-09 , DOI: 10.1039/D1ME00011J
In this study an easy template was devised for the fabrication and microstructural control of ligand-chelated, silica–zirconia-based composite membranes with a thickness of less than 400 nm. Hybrid materials with crosslinking between the organic moieties were successfully fabricated via the sol–gel co-condensation of 3-(trimethoxysilyl)propyl methacrylate and zirconium(IV) butoxide chelated via acetylacetone and allyl acetoacetate ligands using an azobisisobutyronitrile radical initiator as a crosslinking agent. Characterization of the films and gels via FTIR, XRD and thermogravimetry indicated that both the polymerization and hybridization of the networks was achieved. Gas permeation experiments showed that the organic crosslink-derived membranes possess molecular sieving properties (H2 permeance: ≈10−7 mol m−2 s−1 Pa−1; H2/N2 selectivity: ≈20–30) that are superior to those of non-crosslink-derived membranes (H2 permeance: ≈10−7 mol m−2 s−1 Pa−1; H2/N2 selectivity: ≈7–11). Quantitative analysis of the microstructures of the membranes based on the permeation behaviors of H2 and N2 revealed that organic crosslinking led to significant control of the microstructural characteristics of the membranes.
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Beyond native block copolymer morphologies
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: 2017-09-20 , DOI: 10.1039/C7ME00069C
Block copolymers are a well-studied and canonical self-assembly paradigm. Despite active research, new methods are continually emerging that allow the formation of yet more diverse and complex morphologies. In this review, we analyze and comment on the state-of-the-art with respect to exploiting block copolymers in order to form ‘non-native’ morphologies; that is, structures that deviate from the bulk equilibrium morphologies observed in the simplest block copolymer systems. The range of reviewed strategies can be organized with respect to where the final structural information is encoded. Self-assembly involves intrinsic encoding within the molecules themselves, while external fields or templates can be used to externally encode a desired structure. Hybrid strategies, which exploit the responsiveness of self-assembly but control it through external forces or process history, are particularly promising.
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Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date: , DOI: 10.1039/C9ME90016K
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学2区 CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
8.70 0 Science Citation Index Expanded Not
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